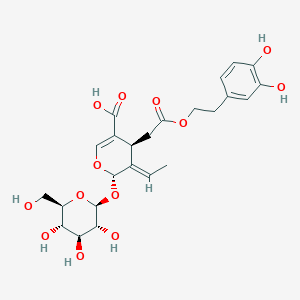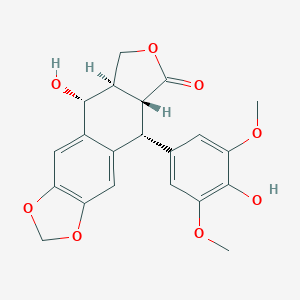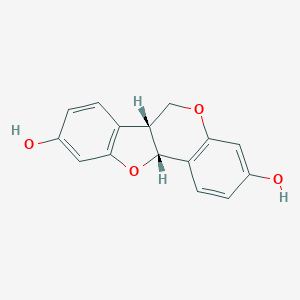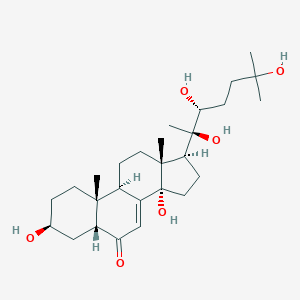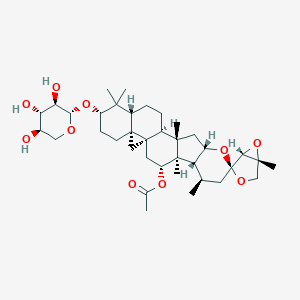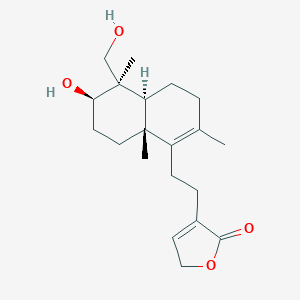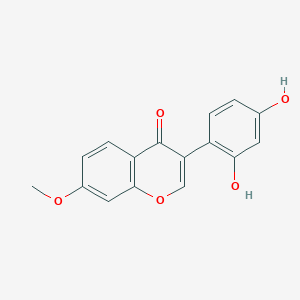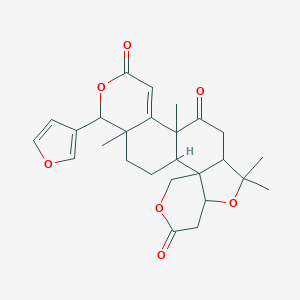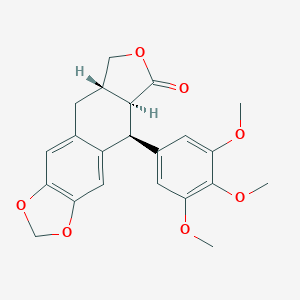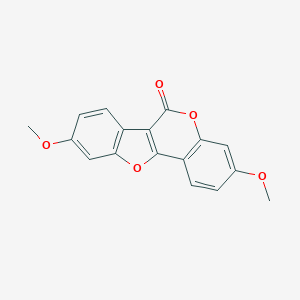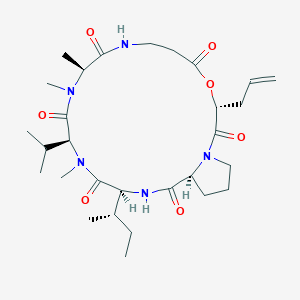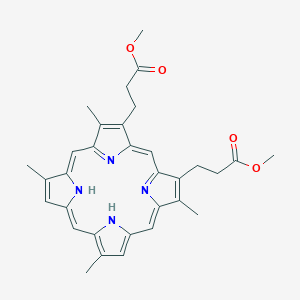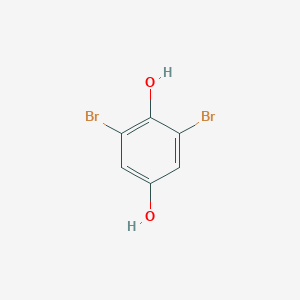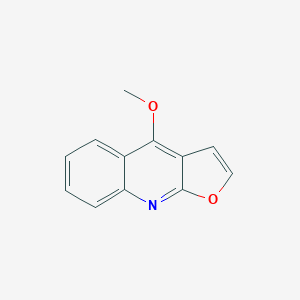
2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as plastoquinone-9, is a natural component of the electron transport chain in photosynthesis. Plastoquinone-9 has been synthesized in the laboratory and has been used extensively in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism Of Action
Plastoquinone-9 plays a critical role in the electron transport chain in photosynthesis. It serves as an electron carrier, transferring electrons from photosystem II to photosystem I. Plastoquinone-9 also plays a role in the regulation of photosynthetic activity, and has been shown to be involved in the process of non-photochemical quenching.
Biochemical And Physiological Effects
Plastoquinone-9 has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, and has been investigated for its potential role in protecting cells from oxidative stress. Plastoquinone-9 has also been shown to have anti-inflammatory properties, and has been investigated for its potential applications in the treatment of various inflammatory diseases.
Advantages And Limitations For Lab Experiments
Plastoquinone-9 has a number of advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available from commercial sources. However, 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-e-9 has some limitations for use in laboratory experiments. It is a relatively expensive compound, and its use requires specialized equipment and expertise.
Future Directions
There are a number of future directions for research on 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-e-9. One area of research involves investigating the potential applications of 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-e-9 in the development of new drugs and therapies for various diseases. Another area of research involves investigating the role of 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-e-9 in the regulation of photosynthetic activity, and its potential applications in improving crop yields. Finally, further research is needed to fully understand the mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-e-9 in biological systems, and its potential applications in various fields.
Synthesis Methods
Plastoquinone-9 can be synthesized using a variety of methods. One common method involves the reaction of 2,5-cyclohexadiene-1,4-dione with 3-methyl-6-nonadecanol under acidic conditions. Another method involves the reaction of 2,5-cyclohexadiene-1,4-dione with 3-methyl-6-nonadecene in the presence of a catalyst. These methods have been optimized for high yield and purity, and the resulting 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-e-9 has been extensively characterized using various analytical techniques.
Scientific Research Applications
Plastoquinone-9 has been used in various scientific research applications. One area of research involves investigating the mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-e-9 in the electron transport chain in photosynthesis. Plastoquinone-9 has also been used as a model compound to study the structure and function of other quinones in biological systems. In addition, 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-e-9 has been investigated for its potential applications in the development of new drugs and therapies for various diseases.
properties
CAS RN |
2654-76-4 |
|---|---|
Product Name |
2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl- |
Molecular Formula |
C26H44O4 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
2,5-dihydroxy-3-methyl-6-nonadecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C26H44O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25(29)23(27)21(2)24(28)26(22)30/h27,30H,3-20H2,1-2H3 |
InChI Key |
QOXSUQVHFNZZRI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)C)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)C)O |
Other CAS RN |
2654-76-4 |
synonyms |
2,5-Dihydroxy-3-methyl-6-nonadecyl-[1,4]-benzoquinone; 2,5-Dihydroxy-3-methyl-6-nonadecyl-2,5-Cyclohexadiene-1,4-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



